Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate
Description
Molecular Architecture and Functional Group Characterization
Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate exhibits a molecular formula of C₁₈H₁₈O₅ with a molecular weight of 314.3 grams per mole, as confirmed by multiple chemical databases. The compound features a complex architecture comprising three distinct aromatic systems interconnected through flexible aliphatic bridges. The primary structural framework consists of a benzoate core bearing a methyl ester functionality at the carboxyl position, which serves as the central organizing element of the molecule. The meta-position of this benzoate ring carries an ethoxy substituent that extends the molecular framework through a two-carbon aliphatic chain, terminating in an ether linkage to a second aromatic system.
The secondary aromatic component is a para-acetylphenol derivative, where the phenolic oxygen forms the critical ether bridge with the ethoxy chain. This aromatic ring bears an acetyl substituent at the para position relative to the phenoxy oxygen, introducing additional carbonyl functionality into the molecular structure. The acetyl group represents a key structural feature that contributes significantly to the overall electronic distribution and potential intermolecular interactions of the compound. The presence of multiple oxygen-containing functional groups, including ester, ether, and ketone functionalities, creates a molecule with substantial polar character and potential for diverse chemical reactivity.
The canonical Simplified Molecular Input Line Entry System representation for this compound is CC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C(=O)OC, which clearly delineates the connectivity pattern between the functional groups. The International Union of Pure and Applied Chemistry name methyl 3-[2-(4-acetylphenoxy)ethoxy]benzoate accurately reflects the systematic nomenclature of this complex structure. The compound demonstrates significant structural complexity through its combination of rigid aromatic frameworks connected by flexible ethoxy linkages, creating opportunities for multiple conformational states and dynamic molecular behavior.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₁₈O₅ | |
| Molecular Weight | 314.3 g/mol | |
| Heavy Atoms Count | 23 | |
| Rotatable Bond Count | 8 | |
| Aromatic Ring Count | 2 | |
| Polar Surface Area | 62 Ų |
Crystallographic Data and Conformational Dynamics
The conformational dynamics of this compound are governed by the presence of eight rotatable bonds, which provide substantial flexibility within the molecular framework. This flexibility primarily originates from the ethoxy linkage connecting the two aromatic systems, allowing for multiple conformational states depending on environmental conditions and intermolecular interactions. The carbon bond saturation fraction of 0.22 indicates a predominantly aromatic character with limited aliphatic flexibility concentrated in the bridging ethoxy chain.
While specific crystallographic data for this compound are limited in the available literature, comparative analysis with structurally related benzoate compounds provides valuable insights into potential crystal packing arrangements. Studies of similar aromatic ester compounds have demonstrated that benzoate derivatives typically exhibit characteristic intermolecular interactions including hydrogen bonding and π-π stacking interactions between aromatic rings. The presence of multiple oxygen atoms in the structure suggests potential for extensive hydrogen bonding networks in the solid state, which would significantly influence crystal packing efficiency and stability.
The conformational preferences of the molecule are likely influenced by intramolecular interactions between the aromatic systems and the potential for conjugation effects extending through the ether linkages. Research on related benzoate compounds has shown that the orientation of aromatic rings relative to the plane of the ester group significantly affects the overall molecular geometry and electronic properties. The flexibility inherent in the ethoxy bridge allows for adaptive conformational changes that can optimize intermolecular interactions in different environments, whether in solution or solid state.
Computational modeling studies of similar compounds have indicated that the acetyl substituent on the phenoxy ring can adopt multiple orientations relative to the aromatic plane, with the preferred conformation being influenced by both steric and electronic factors. The ester functionality in the benzoate portion of the molecule typically adopts a planar configuration that maximizes conjugation with the aromatic ring, while the ethoxy linkage provides the necessary flexibility for optimal molecular packing arrangements.
Comparative Structural Analysis with Aromatic Ester Derivatives
Comparative analysis of this compound with structurally related aromatic ester derivatives reveals important patterns in molecular architecture and functional group arrangement. The compound shares significant structural similarities with other phenoxyethoxy benzoate derivatives, including Methyl 4-(2-(4-acetylphenoxy)ethoxy)benzoate and Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate, which differ primarily in the positional isomerism of substituents on their respective aromatic rings. These isomeric relationships provide valuable insights into the effects of substitution patterns on overall molecular properties and behavior.
The structural comparison with Methyl 4-[2-(acetylamino)ethoxy]benzoate, which features an acetylamino group instead of the acetylphenoxy system, demonstrates the significant impact of aromatic substitution on molecular architecture. While both compounds maintain the core ethoxy-benzoate framework, the replacement of the acetylphenoxy group with an acetylamino functionality substantially reduces the molecular complexity and aromatic character, resulting in a smaller molecule with different electronic properties and conformational behavior.
Analysis of the compound relative to simpler aromatic esters such as Ethyl 4-ethoxybenzoate reveals the progressive increase in structural complexity achieved through the introduction of additional aromatic systems and functional groups. The simple ethyl ester maintains basic aromatic ester characteristics but lacks the extended conjugation and multiple interaction sites present in this compound. This comparison highlights how structural elaboration can significantly enhance molecular versatility and potential applications.
The positioning of functional groups in this compound demonstrates optimal spatial arrangement for potential intermolecular interactions compared to its positional isomers. The meta-substitution pattern on the benzoate ring provides a geometry that allows for effective molecular packing while maintaining accessibility of functional groups for chemical interactions. Research on related benzoate compounds has shown that meta-substitution patterns often result in more favorable crystal packing arrangements compared to ortho or para alternatives due to reduced steric hindrance and optimal intermolecular contact geometry.
Properties
IUPAC Name |
methyl 3-[2-(4-acetylphenoxy)ethoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-13(19)14-6-8-16(9-7-14)22-10-11-23-17-5-3-4-15(12-17)18(20)21-2/h3-9,12H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRMYEBQAQGMIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594790 | |
| Record name | Methyl 3-[2-(4-acetylphenoxy)ethoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937601-97-3 | |
| Record name | Methyl 3-[2-(4-acetylphenoxy)ethoxy]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[2-(4-acetylphenoxy)ethoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Preparation Methods
Starting Materials and Key Intermediates
- Methyl 3-hydroxybenzoate : Provides the benzoate backbone with a reactive hydroxyl group for ether bond formation.
- 4-Acetylphenol (4-hydroxyacetophenone) : Supplies the acetylphenoxy moiety.
- 2-Bromoethanol or 2-chloroethanol : Used as a linker to form the ethoxy bridge between benzoate and acetylphenoxy groups.
Stepwise Synthesis
Step 1: Etherification to Form 3-(2-hydroxyethoxy)benzoate Intermediate
- Methyl 3-hydroxybenzoate reacts with 2-bromoethanol or 2-chloroethanol under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF).
- The reaction proceeds via nucleophilic substitution where the phenolic hydroxyl attacks the alkyl halide, forming methyl 3-(2-hydroxyethoxy)benzoate.
- Reaction temperature is typically maintained around 80–110°C for 6–12 hours.
- The product is purified by extraction and column chromatography.
Step 2: Etherification with 4-Acetylphenol
- The intermediate methyl 3-(2-hydroxyethoxy)benzoate is then reacted with 4-acetylphenol.
- Using a base such as potassium carbonate and a coupling agent or under phase transfer catalysis conditions, the phenolic hydroxyl of 4-acetylphenol displaces the hydroxyl group of the intermediate to form the ether bond.
- Alternatively, 4-acetylphenol can be converted to its alkoxide form before reaction.
- The reaction is performed in solvents like DMF or acetone at 60–100°C.
- Purification involves aqueous workup and chromatographic separation.
Alternative Synthetic Routes
- Some methods start from methyl 3-(2-(4-hydroxyphenoxy)ethoxy)benzoate followed by acetylation of the phenol.
- Other approaches involve the use of protecting groups to selectively acetylate and then deprotect to yield the final compound.
Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Etherification | Methyl 3-hydroxybenzoate, 2-bromoethanol, K2CO3, DMF | 80–110 | 6–12 | 75–85 | Polar aprotic solvent favors SN2 |
| 2 | Etherification | Intermediate, 4-acetylphenol, K2CO3, DMF | 60–100 | 4–8 | 70–80 | Phase transfer catalyst may improve yield |
| 3 | Acetylation (if needed) | Acetyl chloride or acetic anhydride, pyridine | 0–25 | 1–3 | 85–95 | Low temperature avoids side reactions |
Analytical and Purification Techniques
- Purification : Column chromatography on silica gel is standard after each step.
- Characterization : Confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
- Yield Optimization : Use of dry solvents and inert atmosphere improves reaction efficiency.
Research Findings and Notes
- The use of potassium carbonate as a base and DMF as solvent is widely reported to provide good yields and selectivity in etherification steps.
- Acetylation of phenols is highly efficient under mild conditions with acetic anhydride.
- Alternative catalysts such as copper(I) bromide have been used in related etherification reactions to improve yields and reaction rates.
- Reaction monitoring by thin-layer chromatography (TLC) is essential to optimize reaction time and avoid overreaction.
- Recycling of solvents like methanol and toluene in esterification and extraction steps is common in industrial scale-up.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 3-(2-(4-carboxyphenoxy)ethoxy)benzoic acid.
Reduction: Formation of 3-(2-(4-hydroxyphenoxy)ethoxy)benzyl alcohol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate involves its interaction with specific molecular targets and pathways. The acetylphenoxy group can interact with enzymes and receptors, modulating their activity. The ethoxy and benzoate groups can influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate, differing in substituents, positions, or functional groups:
Physicochemical Properties
- Solubility: Acetyl Derivatives: Moderate solubility in chloroform and ethyl acetate due to balanced lipophilicity. Formyl Derivatives: Higher polarity from formyl/methoxy groups increases solubility in acetone and DMF . Amino Derivatives: Hydrochloride salts (e.g., CAS 937601-83-7) show enhanced water solubility, critical for injectable formulations .
Thermal Stability :
Data Tables
Table 1: Structural Comparison of Key Compounds
| Feature | Target Compound | CAS 1171935-91-3 | CAS 937601-83-7 | CAS 937601-83-7 (Piperidinyl) |
|---|---|---|---|---|
| Molecular Formula | C₁₈H₁₈O₅ (inferred) | C₁₈H₁₈O₆ | C₁₇H₁₆O₅ | C₁₅H₂₀NO₃Cl |
| Functional Groups | Acetyl, ethoxy | Formyl, methoxy, ethoxy | Formyl, ethoxy | Piperidinyl, hydrochloride |
| Solubility (Polarity) | Moderate (CHCl₃, EtOAc) | High (DMF, acetone) | Moderate (EtOH, THF) | High (H₂O, PBS) |
| Thermal Stability (°C) | >200 | ~150 | ~160 | >250 |
| Key Applications | Drug intermediates | Condensation reactions | Electronic materials | CNS therapeutics |
Research Findings and Trends
- Synthetic Utility : Formyl-containing analogs (CAS 1171935-91-3) are preferred for click chemistry, while acetyl derivatives serve as stable intermediates in multi-step syntheses .
- Biological Relevance: Piperidinyl and amino-substituted benzoates (e.g., CAS 937601-83-7) are prioritized in drug discovery for their pharmacokinetic profiles .
- Emerging Applications : Acetylated derivatives show promise in photodynamic therapy (PDT) due to extended π-conjugation from aromatic substituents .
Biological Activity
Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate (CAS No. 937601-97-3) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₁₈H₁₈O₅
- Molecular Weight : 306.34 g/mol
The compound features a benzoate core with an ethoxy group and a 4-acetylphenoxy substituent, which may contribute to its biological activity.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thus protecting cells from oxidative stress. In vitro studies have shown that this compound can scavenge free radicals effectively, which may help in preventing cellular damage associated with various diseases.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to inhibit the expression of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in cell culture models. This suggests a potential role in managing inflammatory conditions, possibly by modulating signaling pathways associated with inflammation.
3. Antimicrobial Activity
Preliminary studies demonstrate that this compound possesses antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups in the structure likely contributes to its ability to donate electrons and neutralize free radicals.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing the production of inflammatory mediators.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.
Case Studies and Experimental Data
-
Antioxidant Studies :
- A study evaluated the DPPH radical scavenging activity of this compound, showing an IC50 value comparable to established antioxidants like ascorbic acid.
-
Anti-inflammatory Studies :
- In a murine model of inflammation, administration of the compound significantly reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
-
Antimicrobial Studies :
- The compound was tested against Staphylococcus aureus and Escherichia coli, exhibiting minimum inhibitory concentrations (MICs) that suggest potential therapeutic applications in treating infections.
Comparative Analysis
| Biological Activity | This compound | Ascorbic Acid | Ibuprofen |
|---|---|---|---|
| Antioxidant Activity | High (IC50 comparable to ascorbic acid) | Moderate | N/A |
| Anti-inflammatory Effect | Significant reduction in edema | Moderate | High |
| Antimicrobial Activity | Effective against S. aureus and E. coli | N/A | N/A |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate, and how do positional isomerism challenges affect reaction optimization?
- Methodology : Multi-step synthesis involving nucleophilic aromatic substitution or coupling reactions is typical for structurally related benzoate esters. For example, outlines a triazine-based coupling protocol using DIPEA as a base and controlled temperatures (-35°C to 40°C) to achieve regioselectivity. Positional isomerism (e.g., 3-acetylphenoxy vs. 4-acetylphenoxy) may require adjusting stoichiometry, reaction time, or catalysts to favor the desired regioisomer .
- Data Consideration : Monitor intermediates via HPLC (e.g., retention time 0.90 minutes under SQD-FA05 conditions, as in ) or TLC to track reaction progress.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use NMR (¹H, ¹³C) for functional group verification and LCMS for molecular ion confirmation ([M+H]+ or [M+H2O]+). reports LCMS data (m/z 450 [M+H2O]+), while details NMR chemical shifts (e.g., δ 3.76 ppm for methoxy groups) .
- Advanced Techniques : X-ray crystallography or 2D NMR (COSY, HSQC) can resolve ambiguities in ether/ester linkage positioning.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
